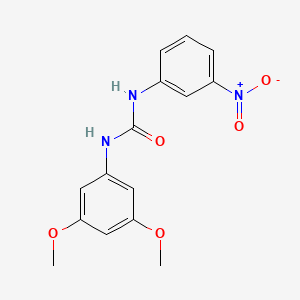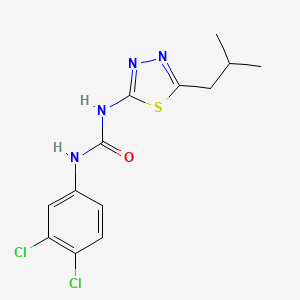
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea, also known as DNP-PU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of urea and has been synthesized using different methods.
作用機序
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea involves the inhibition of enzymes, such as protein tyrosine phosphatase 1B, by binding to their active sites. This inhibition leads to the modulation of various cellular signaling pathways, resulting in the observed effects on cellular growth and metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea has been shown to have several biochemical and physiological effects. Inhibition of protein tyrosine phosphatase 1B by N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea has been found to improve glucose homeostasis in animal models of type 2 diabetes. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea has several advantages for lab experiments, including its potency as an enzyme inhibitor and its potential applications in the treatment of type 2 diabetes and cancer. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea has several potential future directions for scientific research. One direction is the development of more potent and selective inhibitors of protein tyrosine phosphatase 1B for the treatment of type 2 diabetes. Another direction is the investigation of the anticancer potential of N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound for potential clinical applications.
Conclusion:
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea is a chemical compound with significant potential for scientific research in various fields. This compound has been synthesized using different methods and has been found to be a potent inhibitor of several enzymes, with potential applications in the treatment of type 2 diabetes and cancer. Further studies are needed to determine the safety and efficacy of this compound for potential clinical applications.
合成法
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea can be synthesized using different methods. One of the methods involves the reaction of 3,5-dimethoxyaniline with 3-nitrobenzoyl chloride in the presence of a base, followed by the reaction with urea. Another method involves the reaction of 3,5-dimethoxyaniline with 3-nitrobenzoyl isocyanate in the presence of a base, followed by the reaction with urea.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to be a potent inhibitor of several enzymes, including protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes. Additionally, N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea has been shown to inhibit the growth of cancer cells and has been proposed as a potential anticancer agent.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-22-13-7-11(8-14(9-13)23-2)17-15(19)16-10-4-3-5-12(6-10)18(20)21/h3-9H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUGYJJSQZAZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid](/img/structure/B5749123.png)
![2-[(3-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5749126.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5749134.png)


![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5749158.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide](/img/structure/B5749190.png)
![methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5749191.png)
![2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5749203.png)
![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)


![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]nicotinohydrazide](/img/structure/B5749250.png)